molecular formula C11H13F2NO2 B15233097 (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine

(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine

Cat. No.: B15233097
M. Wt: 229.22 g/mol
InChI Key: PLHLJYKWJMDMPU-MRVPVSSYSA-N
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Description

®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine is a chiral amine compound that features a difluorobenzo dioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine typically involves the following steps:

    Formation of the Benzo Dioxole Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Difluoro Groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Butan-1-Amine Moiety: This step may involve a nucleophilic substitution reaction where the amine group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the amine group or the aromatic ring.

    Reduction: Reduction reactions could target the difluoro groups or other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Reagents such as halogenating agents or nucleophiles like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce a de-fluorinated amine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Receptor Binding Studies: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to a physiological response.

    Enzyme Inhibition: Inhibition of enzyme activity by binding to the active site or allosteric sites.

    Signal Transduction Pathways: Modulation of signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-amine: A similar compound with a shorter carbon chain.

    ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine: A similar compound with a different carbon chain length.

Uniqueness

    Structural Features: The specific arrangement of the difluorobenzo dioxole moiety and the butan-1-amine group.

    Biological Activity: Unique interactions with biological targets compared to similar compounds.

Biological Activity

(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine is a compound characterized by its unique structural features, including a difluorobenzo[d][1,3]dioxole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables and research findings.

  • Molecular Formula : C12H15F2NO2
  • Molecular Weight : 213.18 g/mol
  • CAS Number : 900641-13-6

The biological activity of this compound is thought to be mediated through interactions with various biological targets. The presence of fluorine atoms and hydroxyl groups suggests potential interactions with enzymes or receptors involved in disease pathways. Preliminary studies indicate that this compound may influence signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Description
AnticancerInhibits cell proliferation in various cancer cell lines.
AntimicrobialExhibits activity against certain bacterial strains.
NeuroprotectivePotential protective effects on neuronal cells against oxidative stress.

Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant inhibition of cell growth in human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

Antimicrobial Effects

In vitro tests revealed that this compound possesses antimicrobial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. Further investigations are needed to elucidate the mechanism behind this activity.

Neuroprotective Effects

Research on neuroprotection showed that this compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. This effect was associated with decreased levels of reactive oxygen species (ROS).

Discussion

The unique combination of structural features in this compound likely contributes to its diverse biological activities. The difluorobenzo[d][1,3]dioxole moiety may enhance its interaction with biological targets compared to similar compounds lacking this functionality.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)butan-1-amine

InChI

InChI=1S/C11H13F2NO2/c1-2-4-8(14)7-5-3-6-9-10(7)16-11(12,13)15-9/h3,5-6,8H,2,4,14H2,1H3/t8-/m1/s1

InChI Key

PLHLJYKWJMDMPU-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

CCCC(C1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

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